![molecular formula C12H16N2 B11827813 1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)
1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina es un compuesto de gran interés en el campo de la química medicinal. Este compuesto se caracteriza por su estructura bicíclica única, que incluye un grupo fenilo y un anillo azabiciclohexano. La presencia de estos elementos estructurales contribuye a su potencial como ligando para diversos receptores biológicos, lo que lo convierte en un tema valioso para la investigación en farmacología y química medicinal .
Métodos De Preparación
La síntesis de 1-(5-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina generalmente involucra varios pasos clave:
Análisis De Reacciones Químicas
1-(5-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el hidruro de aluminio y litio (LiAlH4) para producir aminas o alcoholes.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, donde el grupo amino se puede reemplazar por otros nucleófilos en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4), agentes reductores como el LiAlH4 y nucleófilos como haluros o alcóxidos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(5-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina tiene varias aplicaciones de investigación científica:
Farmacología: Sirve como ligando para los receptores sigma, que están involucrados en varios procesos neurológicos.
Química Medicinal: La estructura única del compuesto le permite interactuar con varios objetivos biológicos, lo que lo hace útil en el diseño y desarrollo de fármacos.
Síntesis Orgánica: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos bioactivos.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina involucra su interacción con los receptores sigma. Los receptores sigma son sitios de unión para varios fármacos psicoactivos y están involucrados en la modulación de los sistemas de neurotransmisores. El compuesto exhibe alta afinidad por los receptores sigma-1, que están implicados en varias funciones neurológicas, incluida la memoria, el aprendizaje y la regulación del estado de ánimo . Las vías moleculares y los objetivos exactos involucrados en su acción todavía están bajo investigación.
Comparación Con Compuestos Similares
1-(5-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina se puede comparar con otros compuestos similares, como:
3-Fenilpiperidinas: Estos compuestos comparten un grupo fenilo similar pero difieren en su estructura cíclica.
Derivados de 3-Azabiciclo[3.1.0]hexano: Estos derivados tienen estructuras bicíclicas similares y se utilizan en varios estudios farmacológicos.
La singularidad de 1-(5-Fenil-3-azabiciclo[3.1.0]hexan-1-il)metanamina radica en su configuración estructural específica, que proporciona alta afinidad y selectividad por los receptores sigma-1, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
(5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C12H16N2/c13-7-11-6-12(11,9-14-8-11)10-4-2-1-3-5-10/h1-5,14H,6-9,13H2 |
Clave InChI |
BWAJWZHCPRTPJI-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C1(CNC2)C3=CC=CC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


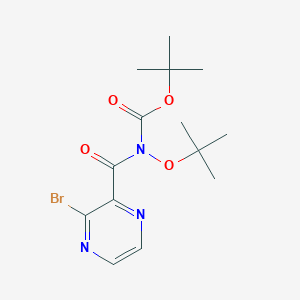
![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
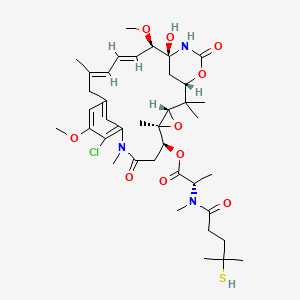
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11827738.png)
![6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827745.png)

![tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11827760.png)
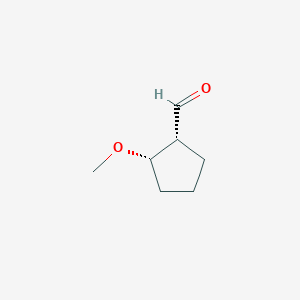
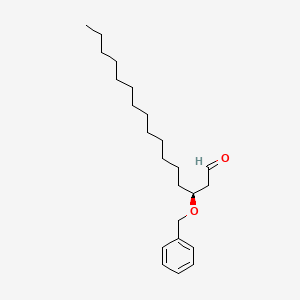
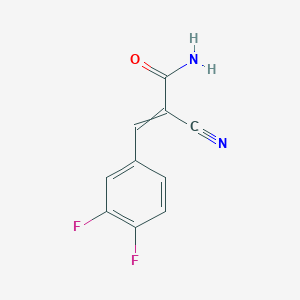

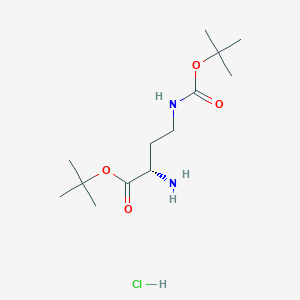
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
